molecular formula C14H15ClN2O3 B033903 methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate CAS No. 108273-71-8

methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate

Cat. No.: B033903
CAS No.: 108273-71-8
M. Wt: 294.73 g/mol
InChI Key: KDURQOJTVSURJA-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloroacetamido group and an indole moiety, making it a potential candidate for various chemical and biological applications.

Scientific Research Applications

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloroacetamido Group: The chloroacetamido group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include using continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products, such as indole-2,3-diones.

    Reduction: The chloroacetamido group can be reduced to form the corresponding amine.

    Substitution: The chloro group in the chloroacetamido moiety can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole-2,3-diones and other oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: New compounds with substituted amine or thiol groups.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-bromoacetamido)-3-(1H-indol-3-yl)propanoate: Similar structure with a bromo group instead of a chloro group.

    Methyl 2-(2-acetamido)-3-(1H-indol-3-yl)propanoate: Lacks the halogen atom in the acetamido group.

    Methyl 2-(2-chloroacetamido)-3-(1H-pyrrol-3-yl)propanoate: Contains a pyrrole ring instead of an indole ring.

Uniqueness

Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is unique due to the presence of both the indole moiety and the chloroacetamido group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDURQOJTVSURJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383491
Record name Methyl N-(chloroacetyl)tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108273-71-8
Record name Methyl N-(chloroacetyl)tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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